![molecular formula C8H10N2O B1289992 4-Amino-2-methylbenzamide CAS No. 52771-13-8](/img/structure/B1289992.png)
4-Amino-2-methylbenzamide
Overview
Description
4-Amino-2-methylbenzamide is a chemical compound with the molecular formula C8H10N2O . It has a molecular weight of 150.18 .
Molecular Structure Analysis
The molecular structure of 4-Amino-2-methylbenzamide consists of a benzene ring substituted with an amide group and a methyl group . The exact spatial configuration can be determined using techniques like X-ray crystallography .Scientific Research Applications
Antioxidant Activity
4-Amino-2-methylbenzamide has been studied for its antioxidant properties . Research indicates that compounds with this structure can exhibit significant total antioxidant capacity, free radical scavenging, and metal chelating activities . These properties are crucial as antioxidants play a vital role in protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.
Antibacterial Applications
The compound has demonstrated antibacterial activity against both gram-positive and gram-negative bacteria . This makes it a potential candidate for developing new antibacterial agents, which are increasingly important due to the rising concern of antibiotic resistance.
Anticancer Potential
Benzamide derivatives, including 4-Amino-2-methylbenzamide, have been evaluated for their anticancer activities . They have shown cytotoxic effects in various cell lines, suggesting their potential use as chemotherapeutic agents . The ability to inhibit the growth of cancer cells is a promising avenue for drug development.
Tyrosine Kinase Inhibition
This compound has been used in the synthesis of novel derivatives that act as tyrosine kinase inhibitors . Tyrosine kinases are enzymes that play a key role in cell signaling, and their dysregulation is associated with many types of cancer. Inhibitors targeting these enzymes can be effective treatments for certain cancers.
Drug Discovery
Amide compounds, such as 4-Amino-2-methylbenzamide, are important in drug discovery . They are often used as intermediates in the synthesis of more complex molecules with therapeutic potential . Their versatility and reactivity make them valuable building blocks in medicinal chemistry.
Industrial Applications
Beyond medical applications, benzamides have utility in various industrial sectors . They are used in the plastic and rubber industry, paper industry, and agriculture . Their chemical properties can be harnessed for a wide range of applications, from improving material properties to serving as intermediates in chemical syntheses.
Mechanism of Action
Target of Action
These targets can include proteins, enzymes, or receptors that play crucial roles in biological processes .
Mode of Action
The mode of action of 4-Amino-2-methylbenzamide is currently unknown due to the lack of specific studies on this compound. Generally, a compound interacts with its targets to induce changes in their function, leading to alterations in cellular processes .
Action Environment
The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with its targets . .
properties
IUPAC Name |
4-amino-2-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,9H2,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQCSEZUPXDMGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90630193 | |
Record name | 4-Amino-2-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90630193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
52771-13-8 | |
Record name | 4-Amino-2-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90630193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-2-methylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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